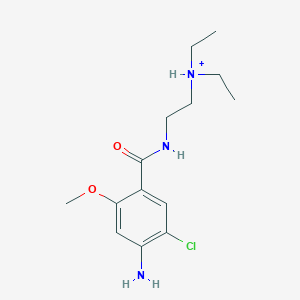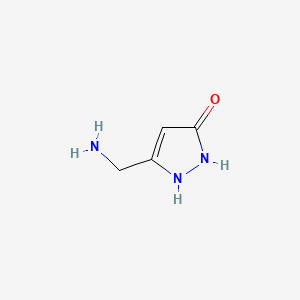
5-Aminomethylpyrazolin-5-one
説明
5-Aminomethylpyrazolin-5-one is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms.
生化学分析
Biochemical Properties
5-Aminomethylpyrazolin-5-one plays a crucial role in biochemical reactions, particularly in the synthesis of pyrazoles and pyrazolones. It interacts with various enzymes and proteins, facilitating the formation of highly functionalized pyrazole and pyrazolone derivatives . These interactions are primarily catalytic, involving organo- and metal-catalysts that enhance the reactivity of this compound.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the expression of genes related to cellular aging and inflammation . This modulation can lead to significant changes in cellular behavior, including alterations in metabolic pathways and energy balance.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and metabolic activity. The compound’s mechanism of action involves the formation of stable complexes with target enzymes, thereby influencing their activity and the overall biochemical pathways they regulate .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can impact its long-term effects on cellular function. For example, the reactivity of this compound in asymmetric synthesis reactions can vary depending on the duration and conditions of the experiment . Long-term exposure to the compound may lead to cumulative effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound may enhance metabolic activity and promote beneficial effects, such as improved energy balance and reduced fat accumulation . At higher doses, it may exhibit toxic or adverse effects, including potential disruptions in metabolic pathways and enzyme activity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It plays a role in amino acid metabolism, influencing the synthesis and degradation of key metabolites . The compound’s impact on metabolic flux and metabolite levels can lead to significant changes in cellular energy balance and overall metabolic health.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, where it can exert its biochemical effects . The compound’s distribution is influenced by its physicochemical properties, including solubility and affinity for cellular membranes.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization ensures that the compound interacts with the appropriate biomolecules and participates in relevant biochemical pathways .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminomethylpyrazolin-5-one typically involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method includes the cyclization of hydrazine with ethyl acetoacetate under acidic conditions to form the pyrazolinone ring . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize catalysts to accelerate the reaction and improve the overall yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent quality of the final product .
化学反応の分析
Types of Reactions
5-Aminomethylpyrazolin-5-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The amino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrazolinones and pyrazoles, which have significant applications in medicinal chemistry and materials science .
科学的研究の応用
5-Aminomethylpyrazolin-5-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: It is investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: The compound is utilized in the production of dyes, pigments, and other materials
作用機序
The mechanism of action of 5-Aminomethylpyrazolin-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
類似化合物との比較
Similar Compounds
- 5-Aminopyrazole
- 5-Aminopyrazolone
- 5-Aminopyrazolidinone
Uniqueness
5-Aminomethylpyrazolin-5-one is unique due to its specific structural features, which confer distinct reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications in both synthetic chemistry and medicinal research .
特性
IUPAC Name |
5-(aminomethyl)-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O/c5-2-3-1-4(8)7-6-3/h1H,2,5H2,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSFCAQPDWJPND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NNC1=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90187152 | |
| Record name | 5-Aminomethylpyrazolin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90187152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33512-95-7 | |
| Record name | 5-Aminomethylpyrazolin-5-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033512957 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Aminomethylpyrazolin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90187152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-amino-1-(4-nitrophenyl)-5H-pyrido[3,2-b]indol-1-ium-3-carbonitrile](/img/structure/B1230323.png)
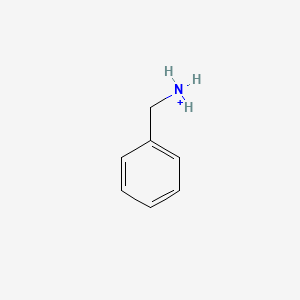
![N-[2-(4-METHOXYPHENYL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]ETHOXYFORMAMIDE](/img/structure/B1230325.png)

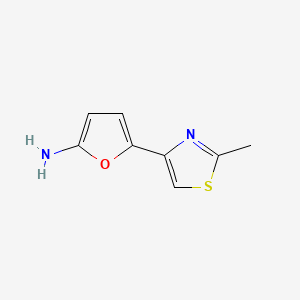


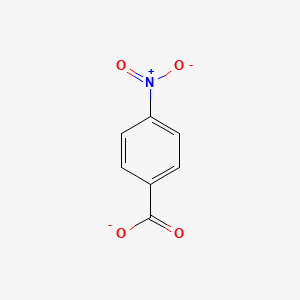
![2-[3-Oxo-2-[5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypent-2-enyl]cyclopentyl]acetic acid](/img/structure/B1230336.png)
![N-[2,5-diethoxy-4-(4-morpholinyl)phenyl]-4-[(3,5-dimethyl-4-isoxazolyl)methoxy]-3-methoxybenzamide](/img/structure/B1230337.png)
![3-[5-(Diethylsulfamoyl)-1-methyl-2-benzimidazolyl]propanoic acid [2-(3,5-dichloroanilino)-2-oxoethyl] ester](/img/structure/B1230339.png)
